N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-11-6-5-7-16-13(11)12-9-18-19(4)10-12/h5-7,9-10H,8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUTGHJKSXCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(N=CC=C1)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyridine ring, and finally the attachment of the pivalamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications and Structural Advantages
- Bioactivity Potential: The 1-methylpyrazole group in the target compound may mimic adenine in kinase-binding pockets, a feature absent in halogenated analogs like HB180 or HB447.
- Solubility vs. Stability : Compared to HB237 (hydroxyl group), the target compound’s methylpyrazole may improve metabolic stability while maintaining moderate aqueous solubility.
- Synthetic Flexibility : The CH2 linker between pyridine and pivalamide (vs. direct attachment in HB058) allows for modular derivatization, a advantage in medicinal chemistry .
Q & A
Q. What are the key synthetic challenges in preparing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide, and how are they addressed?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including pyrazole ring formation and subsequent coupling with pivalamide. Critical challenges include:
- Regioselectivity : Ensuring correct substitution on the pyridine ring (e.g., avoiding undesired isomers). Use of directing groups (e.g., halogen or methoxy substituents) can guide functionalization .
- Coupling Efficiency : The pyridine-pivalamide linkage requires optimized conditions (e.g., palladium catalysts for cross-coupling or amide bond formation via DCC/NHS chemistry). Reaction temperatures (60–80°C) and anhydrous solvents (DMF, THF) improve yields .
- Purification : Silica gel chromatography or recrystallization (using ethanol/water mixtures) is often necessary due to polar byproducts .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR validate pyridine, pyrazole, and pivalamide moieties. For example, pyridine C3-CH-N signals appear at δ 4.2–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 345.406 for a related compound ).
- Thermal Analysis : TGA assesses stability (decomposition onset >200°C for pyrazole-pivalamide derivatives ).
Q. What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer: Initial screens focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC values <10 µM warrant further study .
- Enzyme Inhibition : Kinase or protease assays (e.g., Coxsackievirus A16 2A protease inhibition, as seen in pyrazole derivatives ).
- Solubility : HPLC-based kinetic solubility tests in PBS (pH 7.4) guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer: SAR strategies include:
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 1-methyl position enhances enzyme binding (e.g., 2.5× increased potency in protease inhibition ).
- Pivalamide Replacement : Substituting pivalamide with cinnamamide or acrylamide improves membrane permeability (logP reduction from 3.2 to 2.1 ).
- Pyridine Functionalization : Adding substituents (e.g., -CN, -F) at the 5-position boosts anticancer activity (IC shift from 12 µM to 4 µM ).
Q. Table 1: SAR Trends in Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyrazole -CF | 2.5× protease inhibition | |
| Cinnamamide substitution | logP ↓ 1.1 | |
| Pyridine -CN | IC ↓ 67% |
Q. How to resolve contradictory data in mechanism-of-action studies?
Methodological Answer: Contradictions (e.g., conflicting enzyme vs. receptor targets) require:
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized pathways .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (K) to rule out off-target effects .
- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites linked to observed bioactivity .
Q. What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB < -1) .
- MD Simulations : Assess binding stability in enzyme active sites (e.g., RMSD <2 Å over 100 ns simulations ).
- CYP450 Metabolism : Docking studies (AutoDock Vina) identify likely oxidation sites (e.g., pyridine C4 ).
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer: Discrepancies may arise from:
- Cell Line Variability : Check expression levels of target proteins (e.g., via Western blot ).
- Metabolic Differences : Use LC-MS to compare intracellular compound concentrations .
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hr) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Quality Control : Enforce strict HPLC purity thresholds (>95% ).
- Reagent Sourcing : Use identical suppliers for critical reagents (e.g., 1-methylpyrazole).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
